4,5-Difluoro-2-methoxyphenol
Overview
Description
4,5-Difluoro-2-methoxyphenol is an organic compound with the molecular formula C₇H₆F₂O₂ It is a phenolic compound characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methoxyphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-methoxy-4,5-difluoronitrobenzene, followed by reduction to the phenol. The reaction typically requires a strong nucleophile, such as sodium methoxide, and is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the methoxy group or alter the fluorine substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4,5-Difluoro-2-methoxyphenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its unique structural features.
Industry: It is utilized in the production of specialty chemicals, coatings, and advanced materials with specific properties such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4,5-Difluoro-2-methoxyphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
4-Fluoro-2-methoxyphenol: A related compound with a single fluorine atom, exhibiting different reactivity and properties.
2,4-Difluorophenol: Another difluorinated phenol with distinct substitution patterns and chemical behavior.
2-Methoxyphenol (Guaiacol): Lacks fluorine atoms, resulting in different chemical and biological properties.
Uniqueness: 4,5-Difluoro-2-methoxyphenol is unique due to the specific positioning of the fluorine atoms and the methoxy group, which confer distinct electronic and steric effects. These features influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,5-difluoro-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAYMGAXHSBAAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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